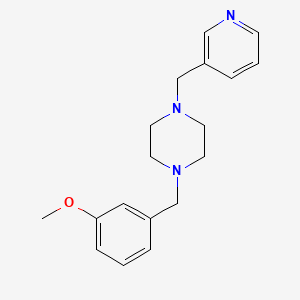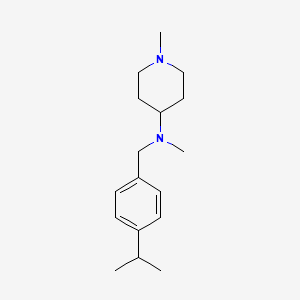![molecular formula C18H19N5O2S B5635455 1-[4-(3-cyclopropyl-5-pyridin-2-yl-1H-1,2,4-triazol-1-yl)phenyl]-N-methylmethanesulfonamide](/img/structure/B5635455.png)
1-[4-(3-cyclopropyl-5-pyridin-2-yl-1H-1,2,4-triazol-1-yl)phenyl]-N-methylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives and sulfonamides often involves complex reactions that yield significant insights into chemical behaviors and structural modifications. For example, studies have shown the rearrangement of serine and threonine-based sulfonamides to yield chiral pyrrolidin-3-ones, indicating the versatility of sulfonamide reactions under specific conditions (Králová et al., 2019). Additionally, the synthesis of derivatives from cyanomethanesulfonyl chloride illustrates the potential for generating diverse sulfonamide-based compounds through nucleophilic addition and cyclization reactions (Winterwerber et al., 2006).
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives, including cyclohexanecarboxylic acid compounds, has been elucidated through crystallographic studies. These analyses reveal the significance of the orientation of pyridine/phenyl and triazole rings in determining the molecule's properties and potential for hydrogen bonding (Mazur et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of 1,2,4-triazole derivatives involves various transformations, including cyclopropanations and reactions with amines to yield novel sulfonamide compounds. These processes showcase the reactivity of the triazole ring and its potential for creating complex heterocyclic systems with varied biological activities (Davies et al., 1996).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structures, are crucial for understanding the behavior of these compounds in different environments. Studies on related 1,2,4-triazole derivatives highlight the importance of solvate formation and the impact of molecular orientation on the crystalline state and stability (Mazur et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and the ability to undergo specific reactions, define the utility and potential applications of these compounds. Investigations into the cycloaddition reactions and the synthesis of pyrazoles using vinyl sulfones as acetylene equivalents provide insights into the versatility and reactivity of the triazole and sulfonamide moieties (Vasin et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-(3-cyclopropyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)phenyl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-19-26(24,25)12-13-5-9-15(10-6-13)23-18(16-4-2-3-11-20-16)21-17(22-23)14-7-8-14/h2-6,9-11,14,19H,7-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVKJMBUHLGEOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC=C(C=C1)N2C(=NC(=N2)C3CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-cyclopropyl-5-pyridin-2-yl-1H-1,2,4-triazol-1-yl)phenyl]-N-methylmethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,5-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5635376.png)
![4-[2-(9-oxa-2-azaspiro[5.5]undec-2-yl)-2-oxoethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5635384.png)
![2-methyl-3-{[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyrimidine](/img/structure/B5635390.png)

![N'-{(3S*,4R*)-4-isopropyl-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5635412.png)
![4-[3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5635424.png)
![(3R*,4S*)-4-(3-methoxyphenyl)-1-[(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5635427.png)

![N-[(2-chloro-3-pyridinyl)methyl]-N-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5635441.png)
![N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5635449.png)
![(4aR*,8aR*)-2-(cyclopentylcarbonyl)-7-[(6-methylpyridin-2-yl)methyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5635457.png)
![2-[3-methyl-5-(3-methylisoxazol-5-yl)-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B5635474.png)

